
7-Chloro-1-(4-methoxyphenyl)-2,3-dihydroquinazoline-4(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-1-(4-methoxyphenyl)-2,3-dihydroquinazoline-4(1H)-thione is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by the presence of a chlorine atom at the 7th position, a methoxyphenyl group at the 1st position, and a thione group at the 4th position. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-(4-methoxyphenyl)-2,3-dihydroquinazoline-4(1H)-thione typically involves the condensation of 4-methoxybenzaldehyde with 2-aminobenzylamine in the presence of a suitable catalyst This reaction forms an intermediate Schiff base, which is then cyclized to form the quinazoline ring
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1-(4-methoxyphenyl)-2,3-dihydroquinazoline-4(1H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding dihydroquinazoline derivative using reducing agents such as sodium borohydride.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, palladium catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Chloro-1-(4-methoxyphenyl)-2,3-dihydroquinazoline-4(1H)-thione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit their growth.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A parent compound with a similar core structure but lacking the chlorine and methoxyphenyl groups.
4-Methoxyquinazoline: Similar to the parent compound but with a methoxy group at the 4th position.
7-Chloroquinazoline: Similar to the parent compound but with a chlorine atom at the 7th position.
Uniqueness
7-Chloro-1-(4-methoxyphenyl)-2,3-dihydroquinazoline-4(1H)-thione is unique due to the presence of both the chlorine and methoxyphenyl groups, which confer distinct chemical and biological properties. These substituents enhance the compound’s ability to interact with specific molecular targets, making it a promising candidate for therapeutic applications.
Properties
CAS No. |
90070-94-3 |
|---|---|
Molecular Formula |
C15H13ClN2OS |
Molecular Weight |
304.8 g/mol |
IUPAC Name |
7-chloro-1-(4-methoxyphenyl)-2,3-dihydroquinazoline-4-thione |
InChI |
InChI=1S/C15H13ClN2OS/c1-19-12-5-3-11(4-6-12)18-9-17-15(20)13-7-2-10(16)8-14(13)18/h2-8H,9H2,1H3,(H,17,20) |
InChI Key |
CVRBKMLWKPVRDA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CNC(=S)C3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



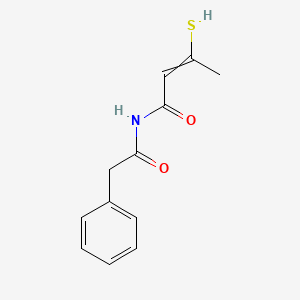
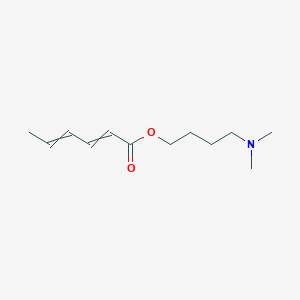

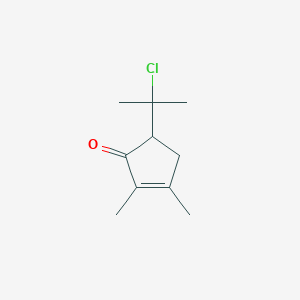
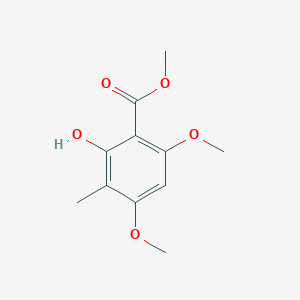
![N-ethyl-N-[3-(7H-purin-8-yl)phenyl]methanesulfonamide](/img/structure/B14392612.png)
![6-Methoxy-N-propyl-5H-pyrido[2,3-c]azepin-9-amine](/img/structure/B14392615.png)
![4-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyridine](/img/structure/B14392617.png)

![4-[3-(3-Phenoxyphenyl)propyl]aniline](/img/structure/B14392624.png)
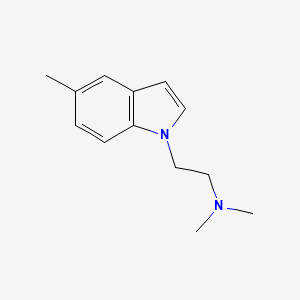
![1,1,5-Triphenyldihydro-1H-thieno[3,4-c]pyrrole-4,6(3H,5H)-dione](/img/structure/B14392630.png)
![1,1'-(Butane-2,2-diyl)bis[4-(benzyloxy)benzene]](/img/structure/B14392633.png)
